molecular formula C21H18FN5O2S B2828169 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 897617-23-1

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2828169
CAS No.: 897617-23-1
M. Wt: 423.47
InChI Key: WSQYCBFEROVJHO-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex heterocyclic architecture, central to which is a thiazolo[3,2-b][1,2,4]triazole core, a fused bicyclic system known to impart significant biological potential . This core is functionalized with a 4-fluorophenyl group and an ethyl-linked oxalamide bridge terminating in a p-tolyl ring. The specific inclusion of fluorine and the amide backbone are common strategies in medicinal chemistry to fine-tune a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets .While specific biological data for this compound is not available in the public domain, structural analogs based on the thiazolo[3,2-b][1,2,4]triazole scaffold have been extensively investigated and demonstrate a broad spectrum of pharmacological activities. Scientific literature reports that such derivatives exhibit notable anti-inflammatory and analgesic properties . Furthermore, this class of compounds has shown promising anticancer activity in screening studies against various human cancer cell lines, including renal cancer, leukemia, colon cancer, and melanoma . The presence of the 1,2,4-triazole ring, a privileged structure in drug discovery, is frequently associated with additional bioactivities such as antifungal and antimicrobial effects .This combination of features makes this compound a compelling candidate for researchers exploring new chemical entities in drug discovery programs. It is particularly suited for screening in assays for anti-inflammatory, anticancer, and antimicrobial activity, as well as for structure-activity relationship (SAR) studies aimed at optimizing the thiazolotriazole pharmacophore.This product is intended for research and analysis purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-2-8-16(9-3-13)24-20(29)19(28)23-11-10-17-12-30-21-25-18(26-27(17)21)14-4-6-15(22)7-5-14/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQYCBFEROVJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has emerged as a significant focus in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole and triazole rings followed by the introduction of the oxalamide functional group. Specific reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain .

Antifungal Activity

The 1,2,4-triazole core present in this compound has been linked to antifungal activity. Similar triazole derivatives have shown broad-spectrum antifungal properties, suggesting that this compound may also possess significant antifungal potential .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and triazole rings can significantly influence biological activity. For instance, substituents like fluorine on the phenyl ring enhance potency against specific targets while maintaining selectivity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Inhibition of NF-kB : Compounds with similar structures have demonstrated inhibition of NF-kB transcription factor activity, which is crucial in cancer progression. IC50 values were reported in the micromolar range for related imidazothiazoles .
  • Antioxidant Activity : Some derivatives showed antioxidant properties comparable to well-known antioxidants like quercetin, enhancing cellular defense mechanisms against oxidative stress .
  • Anticancer Potential : Thiazolidin derivatives have been investigated for their anticancer activity through various mechanisms including enzyme inhibition and cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-b][1,2,4]triazole Derivatives

Key analogs with anticonvulsant activity are summarized below:

Compound Name Substituents (R) MES ED₅₀ (mg/kg) PTZ ED₅₀ (mg/kg) Protective Index (PI) Source
3c (Target compound’s core analog) 4-Fluorophenyl 49.1 N/A 1.9
5b 4-Propoxyphenyl 63.4 (PTZ model) 63.4 1.7
Carbamazepine (reference) N/A 10.2 >100 <0.44
  • Key Findings: The 4-fluorophenyl substituent in 3c confers selectivity against maximal electroshock (MES)-induced seizures, with moderate potency (ED₅₀ = 49.1 mg/kg) and a safety margin (PI = 1.9) superior to carbamazepine . 5b, bearing a bulkier 4-propoxy group, shows dual activity in MES and pentylenetetrazole (PTZ) models, suggesting broader mechanistic effects, possibly via GABAergic modulation .

Oxalamide Derivatives

Oxalamides are explored for diverse applications, including flavor enhancement and neuropharmacology:

Compound Name / ID Substituents (N1, N2) Primary Use Regulatory Status Key Data Source
N1-(3-Methoxyphenyl) analog N1: 3-Methoxyphenyl, N2: Ethyl-triazole Anticonvulsant (hypothetical) Experimental Structural similarity to target
S336 (Savorymyx® UM33) N1: 2,4-Dimethoxybenzyl, N2: Pyridin-2-yl-ethyl Umami flavoring Approved (FEMA 4233) NOEL: 100 mg/kg/day
WHO-Evaluated Oxalamides Varied methoxy/methylbenzyl groups Flavoring agents Safety margins >500 million Metabolized via hydrolysis
  • Key Findings :
    • Replacing the target compound’s p-tolyl group with 3-methoxyphenyl (as in ) may alter metabolic stability or receptor binding due to electronic effects .
    • S336 exemplifies oxalamides’ versatility, with its dimethoxybenzyl and pyridinyl groups enabling umami taste enhancement at low exposure levels (0.0002 μg/kg/day) . Regulatory evaluations indicate hydrolysis as a primary metabolic pathway, minimizing toxicity risks .
    • The target compound’s p-tolyl group (electron-donating methyl) versus 3-methoxy (electron-withdrawing) in analogs could influence cytochrome P450 interactions or solubility .

Q & A

Basic: What are the established synthetic routes for N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiazolo-triazole core formation : Condensation of 4-fluorophenyl-substituted thiosemicarbazide with α-bromo ketones under reflux in ethanol .

Ethyl linker introduction : Alkylation of the thiazolo-triazole intermediate with ethylenediamine derivatives using a base (e.g., K₂CO₃) in DMF at 80°C .

Oxalamide coupling : Reaction of the intermediate with p-tolyl isocyanate or oxalyl chloride, catalyzed by triethylamine in dichloromethane at room temperature .
Critical Conditions :

  • Temperature control during cyclization (60–80°C) to avoid side products.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Basic: How is the structural integrity of this compound verified, and which analytical techniques are most reliable?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), ethyl linker (δ 3.5–4.0 ppm), and oxalamide carbonyls (δ 165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Confirms connectivity between thiazolo-triazole and oxalamide moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 438.1234 for C₂₂H₂₀FN₅O₂S) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C=O···H-N interactions) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenyl and p-tolyl substituents?

Methodological Answer:

Analog Synthesis :

  • Replace 4-fluorophenyl with chloro-, methoxy-, or nitro-substituted phenyl groups to assess electronic effects.
  • Substitute p-tolyl with ortho-/meta-tolyl or bulkier aryl groups to probe steric influences .

Biological Assays :

  • Test analogs against bacterial strains (e.g., S. aureus, MIC assays) or cancer cell lines (MTT assays) .

Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Standardize Assay Protocols :

  • Use consistent bacterial inoculum sizes (e.g., 1×10⁶ CFU/mL) and solvent controls (e.g., DMSO ≤0.1%) .

Validate Target Specificity :

  • Employ knockout bacterial strains or siRNA-mediated gene silencing in eukaryotic cells to confirm on-target effects .

Meta-Analysis :

  • Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables (e.g., pH-dependent solubility) .

Advanced: What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

Kinetic Studies :

  • Measure enzyme inhibition (e.g., IC₅₀) via spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets) .

Isothermal Titration Calorimetry (ITC) :

  • Quantify binding thermodynamics (ΔG, ΔH) between the compound and purified enzyme .

Surface Plasmon Resonance (SPR) :

  • Determine real-time binding kinetics (kon/koff) using immobilized enzyme chips .

Basic: What are the primary methodologies for assessing this compound’s antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial Activity :
    • Broth Microdilution : Determine MIC values against Gram-positive/-negative bacteria (CLSI guidelines) .
  • Anticancer Activity :
    • MTT Assay : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, HepG2) after 48-hour exposure .
    • Apoptosis Assays : Use Annexin V-FITC/PI staining followed by flow cytometry .

Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

Salt Formation :

  • Synthesize hydrochloride or sodium salts to enhance aqueous solubility .

Formulation Strategies :

  • Use cyclodextrin complexes or lipid nanoparticles (LNPs) for improved bioavailability .

Stability Testing :

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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